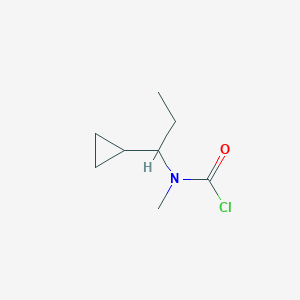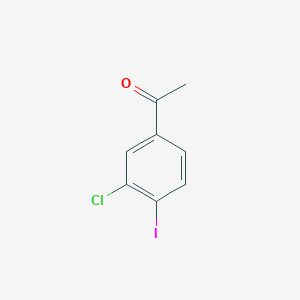
1-(3-Chloro-4-iodophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Chloro-4-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H6ClIO . It has a molecular weight of 280.49 .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-iodophenyl)ethanone” consists of an ethanone group (C2H2O) attached to a phenyl ring that is substituted with a chlorine atom at the 3rd position and an iodine atom at the 4th position .Physical And Chemical Properties Analysis
The boiling point of “1-(3-Chloro-4-iodophenyl)ethanone” is predicted to be 330.3±32.0 °C and its density is predicted to be 1.809±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Chalcone Derivatives
Chalcones are a class of organic compounds with wide applications in pharmaceutical and medicinal chemistry. 1-(3-Chloro-4-iodophenyl)ethanone can be used as a precursor in the synthesis of novel chalcone derivatives. These derivatives are synthesized by coupling with aromatic substituted aldehydes and have been characterized by IR, 13C NMR, 1H NMR, and Mass spectra . The antimicrobial activity of these chalcone derivatives makes them valuable for further research in drug development.
Antimicrobial Agents
The compound’s structural moiety can be incorporated into various antimicrobial agents. Research indicates that derivatives of 1-(3-Chloro-4-iodophenyl)ethanone exhibit significant antimicrobial properties, which are essential for the development of new antibiotics and antiseptic agents .
Propriétés
IUPAC Name |
1-(3-chloro-4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGJRKOVUITTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2865988.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2865989.png)
![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2865990.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2865993.png)
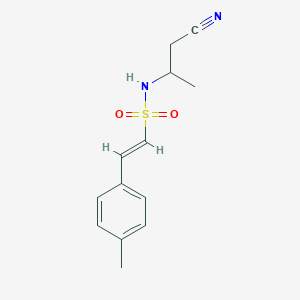
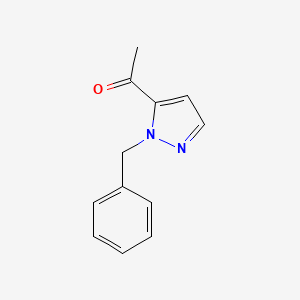
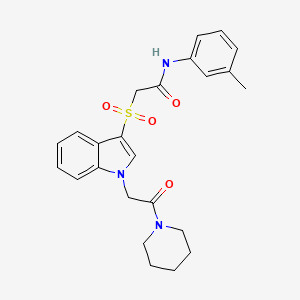
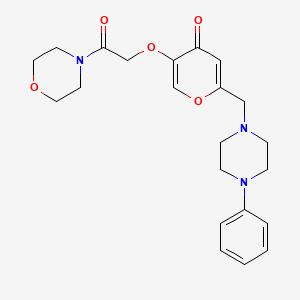

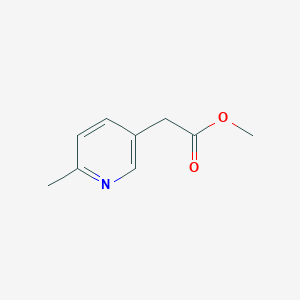
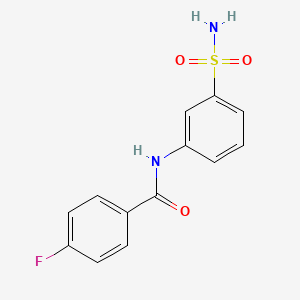
![4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2866008.png)
